2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
The synthesis of 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide involves multiple steps The starting materials typically include 3,4-dichlorophenyl and 4-ethylphenyl derivativesIndustrial production methods would likely optimize these steps for efficiency and yield, potentially using catalytic processes to enhance reaction rates and selectivity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the biological activity.
Scientific Research Applications
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[2,3-d]pyrimidine core is known to bind to certain proteins, potentially inhibiting their activity. This interaction can disrupt cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives, which share the core structure but differ in their substituents. These compounds may have varying biological activities and therapeutic potentials. The uniqueness of 2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21Cl2N3O3S |
---|---|
Molecular Weight |
502.4 g/mol |
IUPAC Name |
2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H21Cl2N3O3S/c1-4-15-5-7-16(8-6-15)27-20(30)12-28-23-21(13(2)14(3)33-23)22(31)29(24(28)32)17-9-10-18(25)19(26)11-17/h5-11H,4,12H2,1-3H3,(H,27,30) |
InChI Key |
GHNBVLYVAPRYSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=C(S3)C)C)C(=O)N(C2=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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